6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid

Description

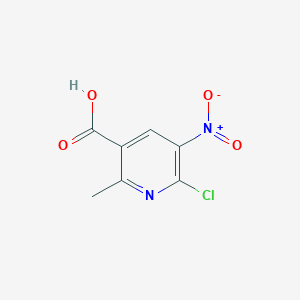

6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid (CAS: 1638765-04-4) is a substituted pyridine derivative with a molecular formula of C₈H₆ClN₂O₅ (MW: 260.60 g/mol). Its structure features:

- Chlorine at position 6 (electron-withdrawing, directing reactivity).

- Methyl at position 2 (steric hindrance, lipophilicity).

- Carboxylic acid at position 3 (polarity, hydrogen bonding, salt formation).

This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing central nervous system (CNS) depressants and anti-inflammatory agents via esterification or amidation reactions .

Properties

IUPAC Name |

6-chloro-2-methyl-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-3-4(7(11)12)2-5(10(13)14)6(8)9-3/h2H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSESRTCKYVZXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid typically involves the nitration of 2-methyl-5-chloropyridine followed by carboxylation. One common method includes the reaction of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine with phosphorous oxychloride and phosphorous pentachloride at elevated temperatures (around 110°C) for a couple of hours. The reaction mixture is then treated with additional portions of phosphorous pentachloride and phosphorous oxychloride, stirred, and finally poured into ice water to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Reduction: 6-Amino-2-methyl-5-nitropyridine-3-carboxylic acid.

Oxidation: 6-Chloro-2-carboxy-5-nitropyridine-3-carboxylic acid.

Scientific Research Applications

Pharmaceutical Synthesis

6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against diseases such as hypertension and cancer.

Case Study: Inhibitors of p70S6Kβ Kinase

Research has shown that derivatives of this compound can act as inhibitors of specific kinases involved in cancer progression. For example, N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine demonstrated significant activity against the p70S6Kβ kinase, suggesting its potential in developing targeted cancer therapies .

Organic Synthesis

The compound is utilized as a building block for synthesizing other complex heterocycles. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Reaction Pathways

The synthesis of fluorine-containing pyridine derivatives from this compound has been documented, showcasing its role in creating compounds with enhanced biological activity .

Agricultural Chemistry

Nitropyridine derivatives are also being investigated for their potential use as agrochemicals. Their ability to act on specific biological pathways makes them candidates for developing new pesticides or herbicides.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in creating polymers or coatings that require specific chemical functionalities.

General Synthesis Approach

The synthesis of this compound typically involves several steps:

- Starting Materials : The process usually begins with readily available pyridine derivatives.

- Reagents : Common reagents include chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid).

- Reaction Conditions : The reactions are often conducted under controlled temperatures to optimize yields and minimize by-products.

Example Synthesis

A notable method involves the reaction of 2-chloro-3-nitropyridine with appropriate carboxylic acid derivatives under acidic conditions to yield the desired product .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and the carboxylic acid functional group allows it to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6-chloro-2-methyl-5-nitropyridine-3-carboxylic acid with analogous pyridine derivatives:

Physicochemical Properties

- Polarity and Solubility : The carboxylic acid group in the target compound enhances water solubility compared to esters (e.g., Methyl 6-chloro-5-nitronicotinate), which are more lipophilic .

- Reactivity: The nitro group facilitates reduction to amino derivatives, critical in prodrug activation. The chloro group enables nucleophilic substitution (e.g., with amines or thiols) .

Key Research Findings

- Synthetic Routes : The target compound is synthesized via nitration of chlorinated pyridine precursors, followed by carboxylation or oxidation steps. Ester derivatives are formed via acid-catalyzed esterification .

- Biological Activity : Derivatives of the target compound show promise in preclinical studies for anti-inflammatory applications, leveraging the nitro-to-amine conversion in vivo .

- Stability: The nitro group in this compound enhances stability under acidic conditions compared to amino analogs, making it suitable for oral drug formulations .

Biological Activity

6-Chloro-2-methyl-5-nitropyridine-3-carboxylic acid (CAS No. 1638765-04-4) is a heterocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article presents a comprehensive overview of its biological activity, mechanisms of action, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring with several functional groups:

- Chlorine atom at the 6-position

- Methyl group at the 2-position

- Nitro group at the 5-position

- Carboxylic acid group at the 3-position

These functional groups contribute to its chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and carboxylic acid facilitate hydrogen bonding and electrostatic interactions, modulating the activity of target proteins. This compound has shown potential as an enzyme inhibitor, particularly in studies related to anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that certain analogs inhibited tumor growth in mouse xenograft models, suggesting that modifications to the structure can enhance efficacy against specific cancer types .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that it can inhibit certain kinases involved in cell signaling pathways, which are critical in cancer progression . The presence of the nitro group is particularly relevant for enhancing binding affinity to these targets.

Data Table: Biological Activity Summary

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Tumor Cells | Inhibition of growth | |

| Enzyme Inhibition | Kinases | Reduced activity | |

| Anti-inflammatory | Inflammatory Pathways | Decreased inflammation |

Case Studies

- Anticancer Efficacy : In a comparative study, various derivatives of this compound were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values in the low micromolar range .

- Enzyme Interaction : A detailed kinetic study revealed that the compound acts as a competitive inhibitor for specific kinases involved in cancer cell signaling. The binding affinity was characterized using surface plasmon resonance (SPR), demonstrating significant interaction strength compared to control compounds .

Synthesis and Derivatives

The synthesis of this compound typically involves nitration followed by carboxylation reactions. Various synthetic routes have been optimized to enhance yield and purity, which is crucial for biological testing .

Derivative Exploration

Research into derivatives has shown that modifications to the chlorine or nitro groups can significantly alter biological activity. For example:

- Substituting the chlorine with other halogens enhanced anticancer activity.

- Reducing the nitro group to an amino group improved enzyme inhibition efficiency.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-2-methyl-5-nitropyridine-3-carboxylic acid, and how can intermediates be characterized?

Methodological Answer : Synthesis typically involves nitration and chlorination of pyridine derivatives. For example, nitration of 2-chloro-3-methylpyridine (CAS 23056-33-9) under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields nitro-substituted intermediates. Key intermediates like 2-chloro-5-nitropyridine derivatives (CAS 4548-45-2) should be purified via recrystallization (ethanol/water) and characterized by melting point (mp 78–80°C) and HPLC (>95% purity) . NMR (¹H/¹³C) and LC-MS confirm structural integrity, with attention to nitro-group regioselectivity.

Q. How can researchers ensure purity and stability during storage?

Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by vacuum drying ensures >98% purity . Stability tests under varying temperatures (4°C vs. ambient) and humidity show degradation via nitro-group reduction; thus, storage in inert atmospheres (argon) at –20°C is recommended . Monitor stability using HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for nitro (δ ~8.5 ppm for aromatic protons), methyl (δ ~2.5 ppm), and carboxylic acid (δ ~12–13 ppm for COOH) groups.

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) functionalities.

- Elemental Analysis : Validate C, H, N, Cl ratios (e.g., C₇H₅ClN₂O₄ requires C 35.86%, H 1.71%) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in nitration regioselectivity for pyridine derivatives?

Methodological Answer : Density Functional Theory (DFT) calculations predict electrophilic nitration sites by analyzing charge distribution (e.g., C-5 vs. C-3 positions). Experimental validation involves synthesizing isomers (e.g., 6-chloro-3-nitro vs. 6-chloro-5-nitro) and comparing HPLC retention times and melting points (e.g., mp 78–80°C for 2-chloro-5-nitropyridine vs. mp 36–40°C for 2-chloro-4-nitropyridine) . Kinetic studies under varying temperatures (0–25°C) and acid concentrations further clarify reaction pathways .

Q. What cross-coupling reactions are feasible for modifying the pyridine core?

Methodological Answer : Suzuki-Miyaura coupling with boronic acids (e.g., 6-chloro-5-methylpyridine-3-boronic acid, CAS 1003043-40-0) enables aryl/heteroaryl substitutions at C-3/C-5. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and DMF/H₂O (3:1) at 80°C. Monitor via TLC and isolate products via flash chromatography .

Q. How can computational modeling predict reactivity in complex matrices (e.g., biological systems)?

Methodological Answer : Molecular docking (AutoDock Vina) assesses interactions with enzymes like MMP3 or IL-6. Use PubChem-derived 3D structures (e.g., CID 24865412 for pyridine-carboxylic acids) to simulate binding affinities. Validate predictions with in vitro assays (e.g., recombinant human MMP3 inhibition at IC₅₀ 10–50 µM) .

Q. How to resolve discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer : Contradictory mp values (e.g., 78–80°C vs. 36–40°C) may arise from isomer impurities. Use differential scanning calorimetry (DSC) to detect polymorphs. Reproduce synthesis under strictly anhydrous conditions and compare with literature (e.g., Kanto Reagents mp 78–80°C for isomerically pure material) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.